ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate
Overview
Description
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a compound with a molecular weight of 194.19 . Its IUPAC name is ethyl 6-amino-1H-imidazo[1,2-b]pyrazole-7-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,10H,2H2,1H3,(H2,9,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is known to have a molecular weight of 194.19 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of various heterocyclic compounds. Ghaedi et al. (2015) detailed the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Dzedulionytė et al. (2022) developed a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the creation of oxirane ring-opening and direct cyclisation to yield target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
Development of Antimicrobial and Anticancer Agents
The compound has been utilized in the development of potential antimicrobial and anticancer agents. For instance, Lebedˈ et al. (2012) demonstrated the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which were then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Hafez et al. (2016) synthesized a series of novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited higher anticancer activity than doxorubicin, a reference drug, and most of the newly synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).
Creation of Dyes with Antimicrobial and Antioxidant Properties
Şener et al. (2017) outlined the synthesis of new pyrazolo[1,5-a] pyrimidine derivatives with two arylazo groups, demonstrating significant activity against various bacteria and fungi. The compounds also exhibited excellent antioxidant activities, with some surpassing Vitamin C in terms of activity (Şener et al., 2017).
Versatile Synthesis Processes
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a key component in various synthesis processes. Tsizorik et al. (2018) utilized it in the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates, providing a basis for the creation of a wide array of other chemical structures (Tsizorik et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQTERRXJWWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.